molecular formula C28H31NO6 B1241920 2-methoxy-3,5-dimethyl-6-[(1R,2'R,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one

2-methoxy-3,5-dimethyl-6-[(1R,2'R,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one

Cat. No. B1241920
M. Wt: 477.5 g/mol
InChI Key: DXCYJJKWPZZHNZ-PAWAVCGOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-3,5-dimethyl-6-[(1R,2'R,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one is a natural product found in Streptomyces spectabilis with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been explored in the context of asymmetric synthesis of polyketide spiroketals. In research by Meilert et al. (2004), a related compound was synthesized with high stereo- and enantioselectivity, yielding spiroketals with potential cytotoxicity against cancer cells (Meilert, Pettit, & Vogel, 2004).

Photochemical Studies

  • Monti et al. (1986) investigated the temperature dependence of the phosphorescence lifetime of a similar compound. This study contributes to understanding the photochemical behavior of nitrobenzopyrans, including the compound (Monti, Orlandi, Kellmann, & Tfibel, 1986).

Photoreactions and Laser Studies

  • Tribel and Kellmann (1988) conducted a two-step two-colour laser study of a piperidinospiropyran and a nitrochromene, closely related to the compound , revealing insights into photoinduced isomers and photoreactions (Tribel & Kellmann, 1988).

Reactions and Rearrangements

  • Choudhury (1974) explored the acid-catalysed rearrangement of a spirocyclohexadienone, providing valuable information on the chemical behavior and potential transformations of structurally related compounds (Choudhury, 1974).

Further Chemical Transformations

  • The compound's structural analogs have been used in studies involving synthesis and copolymerization of novel trisubstituted ethylenes, as shown in the work of Etnyre et al. (2021), highlighting its potential in polymer science and material chemistry (Etnyre et al., 2021).

properties

Product Name

2-methoxy-3,5-dimethyl-6-[(1R,2'R,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one

Molecular Formula

C28H31NO6

Molecular Weight

477.5 g/mol

IUPAC Name

2-methoxy-3,5-dimethyl-6-[(1R,2'R,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one

InChI

InChI=1S/C28H31NO6/c1-15-11-16(2)24-27(5,12-15)25(19-7-9-20(10-8-19)29(31)32)28(24)13-21(34-14-28)23-17(3)22(30)18(4)26(33-6)35-23/h7-12,21,24-25H,13-14H2,1-6H3/t21-,24+,25-,27-,28+/m1/s1

InChI Key

DXCYJJKWPZZHNZ-PAWAVCGOSA-N

Isomeric SMILES

CC1=CC(=C[C@@]2([C@H]1[C@]3([C@@H]2C4=CC=C(C=C4)[N+](=O)[O-])C[C@@H](OC3)C5=C(C(=O)C(=C(O5)OC)C)C)C)C

Canonical SMILES

CC1=CC(=CC2(C1C3(C2C4=CC=C(C=C4)[N+](=O)[O-])CC(OC3)C5=C(C(=O)C(=C(O5)OC)C)C)C)C

synonyms

SNF 4435C
SNF4435C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-3,5-dimethyl-6-[(1R,2'R,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one
Reactant of Route 2
2-methoxy-3,5-dimethyl-6-[(1R,2'R,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one
Reactant of Route 3
2-methoxy-3,5-dimethyl-6-[(1R,2'R,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one
Reactant of Route 4
Reactant of Route 4
2-methoxy-3,5-dimethyl-6-[(1R,2'R,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one
Reactant of Route 5
Reactant of Route 5
2-methoxy-3,5-dimethyl-6-[(1R,2'R,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one
Reactant of Route 6
2-methoxy-3,5-dimethyl-6-[(1R,2'R,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.